molecular formula C27H30N4O4 B2823228 N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326835-27-1

N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B2823228
CAS No.: 1326835-27-1
M. Wt: 474.561
InChI Key: IFUCPKDXUVWSNB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrazin-5-yl group, which is a type of nitrogen-containing heterocycle. These types of structures are often found in biologically active compounds . The molecule also contains a propanamide group, which could potentially participate in hydrogen bonding.

Scientific Research Applications

Pyrazole Derivatives as Anti-inflammatory and Analgesic Agents

Pyrazole derivatives have been identified for their anti-inflammatory and analgesic activities. Studies have shown that compounds within this family can exhibit significant biological effects, such as inhibiting cyclooxygenase and 5-lipoxygenase activities, which are key targets for anti-inflammatory and analgesic drugs. For instance, tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, has demonstrated effective anti-inflammatory action in preclinical studies on Sprague–Dawley rats and Beagle dogs (Knight et al., 1996).

Antimicrobial and Anti-inflammatory Activities

Pyrazole chalcones and related structures have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities against various pathogens. Such activities suggest their potential use in the development of new therapeutic agents targeting inflammatory diseases and infections (Bandgar et al., 2009).

Herbicidal Applications

Some pyrazole derivatives have been investigated for their herbicidal activities, indicating the versatility of this chemical framework. For example, compounds with specific structural motifs have demonstrated effectiveness in controlling agricultural pests, showcasing the potential of pyrazole derivatives in developing new agrochemicals (Liu et al., 2008).

Potential Anticancer Activity

The structural flexibility of pyrazole derivatives allows for the design of molecules with potential anticancer activities. By modulating specific substituents, researchers aim to target various cancer pathways, offering insights into the development of novel anticancer therapeutics (Katariya et al., 2021).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4/c1-18(2)20-6-8-21(9-7-20)22-16-23-27(33)30(13-14-31(23)29-22)12-11-26(32)28-17-19-5-10-24(34-3)25(15-19)35-4/h5-10,13-15,18,22-23,29H,11-12,16-17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMMSICVECBYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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